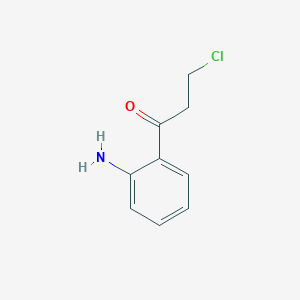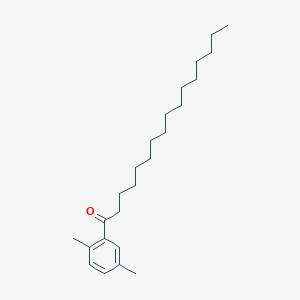
1-(2,5-Dimethylphenyl)hexadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanone, 1-(2,5-dimethylphenyl)- is an organic compound belonging to the class of ketones It is characterized by a long hexadecane chain attached to a phenyl ring substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecanone, 1-(2,5-dimethylphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (p-xylene) with hexadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecanone, 1-(2,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Hexadecanoic acid derivatives.
Reduction: 1-Hexadecanol, 1-(2,5-dimethylphenyl)-.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-Hexadecanone, 1-(2,5-dimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Hexadecanone, 1-(2,5-dimethylphenyl)- depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The phenyl ring and long alkyl chain can influence its lipophilicity and ability to penetrate biological membranes, potentially affecting its bioavailability and activity.
Comparison with Similar Compounds
1-Hexadecanone: Lacks the substituted phenyl ring, making it less complex and potentially less active in certain applications.
1-(2,5-Dimethylphenyl)-2-propanone: A shorter chain ketone with different physical and chemical properties.
1-(4-Hydroxyphenyl)-1-hexadecanone: Contains a hydroxyl group, which can significantly alter its reactivity and applications.
Uniqueness: 1-Hexadecanone, 1-(2,5-dimethylphenyl)- is unique due to the combination of a long alkyl chain and a substituted phenyl ring. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
101493-89-4 |
|---|---|
Molecular Formula |
C24H40O |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)hexadecan-1-one |
InChI |
InChI=1S/C24H40O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(25)23-20-21(2)18-19-22(23)3/h18-20H,4-17H2,1-3H3 |
InChI Key |
JRPNDJAIRVFPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


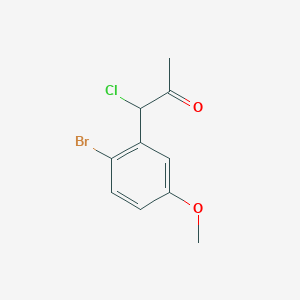
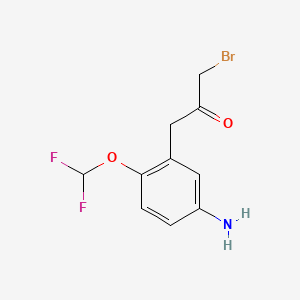

![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)
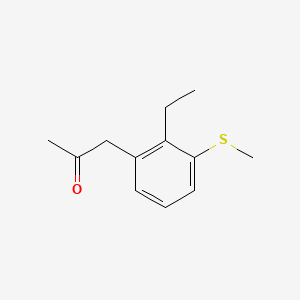


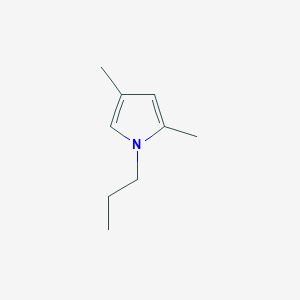
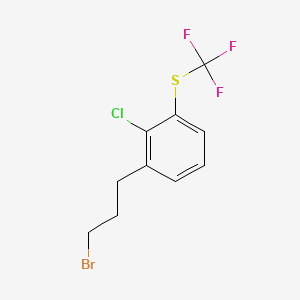
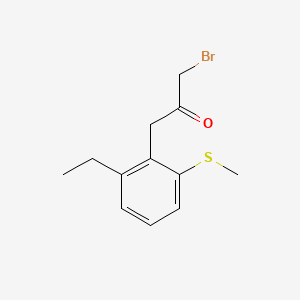
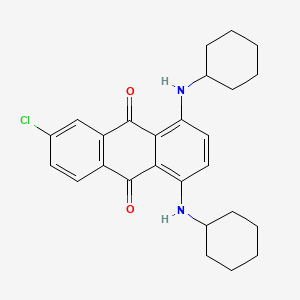
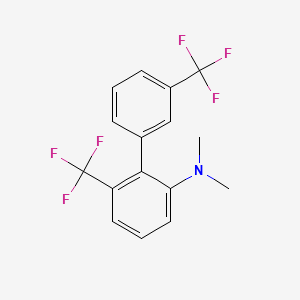
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)
